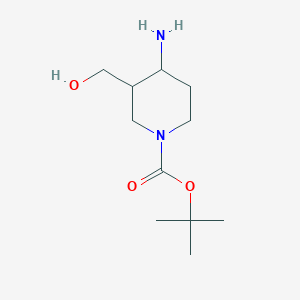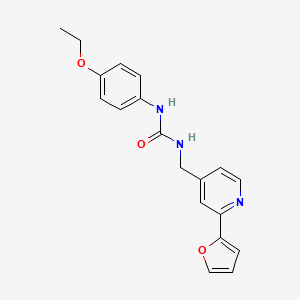
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, also known as MEPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MEPTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix, which is important in cancer metastasis. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in cancer. Inhibition of these enzymes by N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been extensively studied and its anticancer and anti-inflammatory activity has been well-documented. However, one limitation of using N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its potential toxicity. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. One direction is the further study of its anticancer activity and its potential use as a cancer treatment. Additionally, further study of its anti-inflammatory activity may lead to its use as a treatment for inflammatory diseases. The potential use of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide as a diagnostic tool for Alzheimer's disease should also be further studied. Finally, the potential toxicity of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide should be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis method of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves the reaction of 2-aminopyridine and 4-bromo-2-thiazolylamine with 2-bromoacetic acid ethyl ester in the presence of potassium carbonate. The resulting product is then treated with sodium methoxide to obtain N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential use in scientific research. It has been shown to have anticancer activity and has been studied as a potential treatment for cancer. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory activity. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-7-6-15-12(18)8-10-9-20-13(16-10)17-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAZVVCPZKBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B3005374.png)

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B3005382.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B3005383.png)




![Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B3005390.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B3005391.png)
